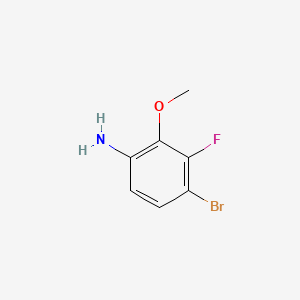

4-Bromo-3-fluoro-2-methoxyaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Organic and Medicinal Chemistry

Halogenated anilines are of profound importance in both organic and medicinal chemistry. The presence and position of halogen atoms on the aniline ring significantly influence the molecule's reactivity and physicochemical properties. In organic synthesis, halogens act as versatile functional handles, enabling a variety of cross-coupling reactions such as the Suzuki, and Buchwald-Hartwig reactions, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds.

In the realm of medicinal chemistry, the introduction of halogens can dramatically alter the biological activity of a molecule. For instance, fluorine, the most electronegative element, can enhance metabolic stability and binding affinity to target proteins. Bromine, with its larger atomic radius, can also participate in crucial binding interactions and provides a reactive site for further molecular elaboration. The strategic placement of these halogens on an aniline scaffold allows for the fine-tuning of a compound's electronic and steric properties, which is a key aspect of rational drug design.

Overview of the Chemical Entity 4-Bromo-3-fluoro-2-methoxyaniline

This compound is an aromatic amine with the chemical formula C₇H₇BrFNO. Its structure is characterized by an aniline core substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methoxy (B1213986) group at the 2-position. This arrangement of an electron-donating methoxy group and electron-withdrawing halogen atoms creates a unique electronic and steric environment on the aromatic ring, dictating its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1137869-95-4 |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| Appearance | Solid |

| Predicted Boiling Point | 244.5 ± 35.0 °C |

| Predicted pKa | 2.73 ± 0.10 |

Note: Some physical properties are predicted based on computational models.

Scope and Research Objectives Pertaining to this compound

The primary focus of research involving this compound is its utilization as a key synthetic intermediate. The presence of multiple, distinct functional groups—an amine, a bromo substituent, a fluoro substituent, and a methoxy group—provides a rich platform for a variety of chemical transformations.

Key research objectives include:

Synthetic Accessibility: Developing efficient and scalable synthetic routes to this compound is a fundamental objective. A plausible, though not explicitly documented, synthetic approach involves the bromination of 3-fluoro-2-methoxyaniline. A patented method for a related compound, 3-bromo-4-methoxyaniline, involves the bromination of p-fluoronitrobenzene, followed by etherification and nitro group reduction, suggesting a potential strategy. nih.gov

Chemical Reactivity Studies: Investigating the regioselectivity and reactivity of the different functional groups is crucial for its application as a building block. The bromo group is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other moieties. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization.

Application in the Synthesis of Bioactive Molecules: A significant goal is to employ this compound in the synthesis of novel compounds with potential therapeutic applications. Halogenated anilines are common precursors in the synthesis of kinase inhibitors and other targeted therapies. While specific examples utilizing this exact compound are not prevalent in readily available literature, its structural motifs are present in various bioactive molecules. For instance, substituted anilines are key components in the synthesis of quinazoline-based kinase inhibitors. nih.gov

The unique substitution pattern of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists aiming to create novel and complex molecular architectures with desired biological functions.

Detailed Research Findings

Synthesis

Spectroscopic Data

Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, predicted data can be found in chemical databases. For comparison, the ¹H NMR spectrum of the related compound 4-bromoaniline (B143363) shows characteristic aromatic proton signals. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic protons and methoxy protons would be expected in their characteristic regions, with splitting patterns influenced by fluorine-proton and proton-proton coupling. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon atoms attached to bromine, fluorine, oxygen, and nitrogen exhibiting distinct chemical shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Note: These are predicted data and require experimental verification.

Application as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate lies in the sequential or selective reactivity of its functional groups. The bromo group is particularly valuable for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. For example, it can readily participate in Suzuki couplings with boronic acids to form new C-C bonds or in Buchwald-Hartwig aminations to form new C-N bonds. These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents.

While direct examples are scarce, the structural motif of a polysubstituted aniline is a key feature in many kinase inhibitors and other biologically active compounds. The strategic placement of the fluoro and methoxy groups can influence the conformation and binding properties of the final molecule, making this compound a promising starting material for the synthesis of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPCIJTZHLTURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-95-4 | |

| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 3 Fluoro 2 Methoxyaniline

Retrosynthetic Analysis and Precursor Identification for 4-Bromo-3-fluoro-2-methoxyaniline

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the formation of the carbon-nitrogen, carbon-bromine, carbon-fluorine, and carbon-oxygen bonds.

A logical approach begins by disconnecting the amine group, which is commonly introduced by the reduction of a nitro group. This leads to the precursor 4-bromo-3-fluoro-2-methoxynitrobenzene . Further disconnection of the C-Br bond via electrophilic aromatic substitution points to 3-fluoro-2-methoxynitrobenzene as a key intermediate. This intermediate can be traced back to simpler precursors through etherification and nitration reactions.

An alternative strategy involves altering the sequence of bond formations. For instance, one could start with a fluorinated phenol, introduce the methoxy (B1213986) group via etherification, followed by nitration, bromination, and finally, reduction of the nitro group. The order of the halogenation and nitration steps is critical to exploit the directing effects of the substituents and achieve the desired 1,2,3,4-substitution pattern.

Potential key precursors identified through this analysis include:

2-Fluoro-3-methoxyaniline

3-Fluoro-2-methoxynitrobenzene

p-Fluoronitrobenzene google.com

2-Methoxyaniline (o-anisidine) prepchem.com

The selection of the optimal synthetic route depends on the availability and cost of starting materials, as well as the efficiency and regioselectivity of each reaction step.

Classical Synthetic Pathways to Halogenated Anisidine Scaffolds

Classical organic synthesis provides a robust toolkit for the construction of halogenated anisidine scaffolds. These methods typically involve sequential reactions to introduce each functional group onto the aromatic ring.

The most common and well-established method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. chemistrysteps.comyoutube.com The first step involves electrophilic nitration of a substituted benzene (B151609) ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitroarene is then reduced to the corresponding aniline (B41778). youtube.com

A variety of reducing agents can be employed for the reduction of the nitro group, with the choice often depending on the presence of other functional groups in the molecule. libretexts.orgorganic-chemistry.orgyoutube.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (such as Palladium, Platinum, or Nickel) is highly efficient. youtube.comlibretexts.orgchemicalbook.com However, chemical reduction methods are also widely used, particularly when catalytic hydrogenation might affect other reducible groups. youtube.com These methods often use metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. libretexts.orgyoutube.com

| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

| H₂/Pd-C | Methanol or Ethanol solvent, room temperature to moderate heat | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes), may cause dehalogenation youtube.com |

| Iron (Fe) / HCl or Acetic Acid | Aqueous or alcoholic solvent, heated | Inexpensive, mild, tolerates many functional groups youtube.comyoutube.com | Requires stoichiometric amounts of metal, can be slow |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol or concentrated HCl, often heated | Mild and effective reducing agent youtube.com | Tin salts can be toxic and difficult to remove from the product |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heated | Can offer selectivity in reducing one of two nitro groups | Produces sulfur byproducts, strong odor |

This table presents a summary of common reagents used for the reduction of nitroarenes to anilines.

For example, the synthesis of 3-bromo-4-methoxyaniline has been achieved by the reduction of 3-bromo-4-methoxy nitrobenzene using sodium sulfide (Na₂S). google.com

Achieving the correct placement of halogen atoms on the aromatic ring is paramount and relies on understanding the directing effects of the substituents already present. The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating, ortho-, para-directors, while halogens are deactivating but also ortho-, para-directors.

Bromination: Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.govresearchgate.net Reagents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are frequently used, often in the presence of a Lewis acid or in a suitable solvent. nih.govresearchgate.net The high reactivity of aniline and its derivatives often leads to multiple brominations and undesired side products. wikipedia.org To control the reaction and achieve mono-bromination, the highly activating amino group is often temporarily protected as an acetanilide, which is less activating and directs substitution primarily to the para position. wikipedia.org

A synthesis of the related compound 4-Bromo-2-fluoro-3-methoxyaniline was achieved by treating 2-fluoro-3-methoxyaniline with N-Bromosuccinimide in dimethylformamide (DMF) to yield the desired product. chemicalbook.com In another example, 4-Bromo-2-methoxyaniline was synthesized by reacting 2-methoxyaniline with 2,4,4,6-tetrabromo-2,5-cyclohexadienone. prepchem.com

Fluorination: Direct regioselective fluorination of aromatic rings is more challenging than bromination due to the high reactivity of elemental fluorine. Modern methods often employ electrophilic fluorinating agents like Selectfluor®. nih.gov The regioselectivity is still governed by the directing effects of the existing ring substituents. An alternative approach to introducing fluorine is through nucleophilic aromatic substitution (e.g., the Halex process) or via Sandmeyer-type reactions using diazonium salts, although these fall outside the scope of direct electrophilic halogenation.

The methoxy group in the target molecule is an ether. There are two primary classical strategies for its introduction. The first is the Williamson ether synthesis, which involves the deprotonation of a precursor phenol with a base to form a phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

The second strategy, particularly relevant when a fluorine atom is already in a suitable position, is nucleophilic aromatic substitution. A patent for the synthesis of 3-bromo-4-methoxyaniline describes a key etherification step where 3-bromo-4-fluoronitrobenzene is reacted with sodium methoxide in methanol. google.com The electron-withdrawing nitro group activates the ring towards nucleophilic attack, allowing the methoxide to displace the fluoride ion. google.com

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen a dramatic increase in the use of transition metal catalysis, which often provides milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While Suzuki coupling is primarily for C-C bond formation, analogous reactions are pivotal for synthesizing anilines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide or triflate with an amine. galchimia.com This reaction represents a significant modern alternative to the classical nitration-reduction pathway. In a hypothetical synthesis of this compound, one could envision a route where a precursor like 1,4-dibromo-2-fluoro-3-methoxybenzene is selectively coupled with an ammonia equivalent using a palladium catalyst.

These reactions typically require a palladium source, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and has been the subject of extensive research. nih.gov Ligands like X-Phos are effective for couplings involving aryl chlorides and bromides. nih.gov The versatility of palladium catalysis allows for the modular synthesis of highly functionalized anilines under relatively mild conditions. nih.govacs.org

| Component | Function | Examples |

| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and facilitates the reaction cycle | X-Phos, SPhos, Josiphos, dppf |

| Base | Activates the amine and neutralizes acid produced | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF |

This table outlines the typical components required for a palladium-catalyzed Buchwald-Hartwig amination reaction.

Metal-Free and Green Chemistry Synthetic Methodologies for Aryl Amines

The synthesis of aryl amines, fundamental components in pharmaceuticals and materials science, is increasingly shifting towards more sustainable and cost-effective methods. Traditional synthesis often relies on transition-metal catalysts, which can introduce issues of cost, toxicity, and contamination of the final product. Consequently, metal-free and green chemistry approaches are gaining significant traction.

A notable metal-free strategy involves the direct amination of phenols using accessible aminating reagents, providing a versatile route to a wide range of aryl amines with good yields. organic-chemistry.org Another innovative approach is the first-ever metal-free primary amination of arylboronic acids, a transformation that is operationally simple, proceeds under mild conditions, and can be scaled up to produce multigram quantities of primary anilines. nih.gov This method is particularly valuable as it can produce various halogenated primary anilines that are often difficult to prepare via transition metal-catalyzed processes. nih.gov

Other metal-free C-N coupling reactions have been developed that employ diaryliodonium salt electrophiles with secondary aliphatic amine nucleophiles. nih.gov Furthermore, benzyne (B1209423) chemistry, utilizing easily accessible aryl chlorides as precursors, has been leveraged for a mild and scalable (up to 500 mmol) synthesis of aryl amines under solvent-free and transition-metal-free conditions. acs.orgresearchgate.net Green chemistry principles are also being applied through the use of alternative solvents, such as magnetized distilled water, to facilitate the N-arylation of amines with aryl halides in an additive-free process. researchgate.netrsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" method represents another atom-economic approach, using widely available alcohols to alkylate amines, producing only water as a byproduct. rsc.org

| Methodology | Key Reactants/Features | Advantages | Reference |

|---|---|---|---|

| Amination of Arylboronic Acids | Arylboronic acids, aminating agent | First primary amination without metals, mild conditions, scalable. | nih.gov |

| Benzyne Chemistry | Aryl chlorides, NaH, sodium alkoxide cluster catalyst (X@RONa) | Mild, scalable, solvent-free, transition-metal-free. | acs.orgresearchgate.net |

| Amination of Phenols | Phenols, aminating reagents | Direct, versatile route to a broad range of aryl amines. | organic-chemistry.org |

| Hypervalent Iodine Reagents | Diaryliodonium salts, aliphatic amines | Direct ipso-substitution of the iodonium moiety. | nih.gov |

| Borrowing Hydrogen | Alcohols, amines | Atom-economic, water is the only byproduct, uses renewable resources. | rsc.org |

Directed Ortho-Metalation and Related Strategies

Directed Ortho-Metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a Directing Metalation Group (DMG) on the aromatic ring. The DMG, typically a Lewis basic functional group containing a heteroatom, coordinates with an organolithium reagent (like n-butyllithium). wikipedia.orgbaranlab.org This coordination increases the kinetic acidity of the protons at the ortho-position, allowing the strong base to selectively deprotonate that site, forming an aryllithium intermediate. organic-chemistry.org This intermediate can then react with a variety of electrophiles, leading to substitution exclusively at the position ortho to the DMG. wikipedia.org

This method offers superior regioselectivity compared to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org Common DMGs include methoxy groups, amides, and tertiary amines. wikipedia.org For a molecule like this compound, the methoxy group (-OCH₃) at the 2-position can act as a DMG. This would direct lithiation to the adjacent, and only available, ortho position. This strategy is therefore highly valuable for introducing an additional substituent with precise control over its location on the aniline ring, a crucial step in the synthesis of complex, highly substituted molecules. The relative directing strength of various groups has been extensively studied, with groups like -CONR₂ and -OCONR₂ being particularly strong directors. organic-chemistry.org

Industrial Scale Synthesis and Process Development Considerations for this compound

The transition from laboratory-scale synthesis to industrial production introduces a host of new challenges. For a specialized chemical intermediate like this compound, process development focuses on ensuring safety, consistency, high yield, and purity while maintaining economic feasibility.

Yield Optimization and Purity Control in Production

Maximizing yield and ensuring high purity are paramount in industrial synthesis to reduce waste and downstream processing costs. In the synthesis of related substituted anilines, each step is carefully optimized. For instance, the bromination of an aniline precursor using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethyl-formamide (DMF) can achieve yields as high as 98%. chemicalbook.com

For multi-step processes, such as those involving protection, nitration, and deprotection of aniline derivatives, continuous flow chemistry is emerging as a superior alternative to traditional batch processing. researchgate.net Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for managing highly exothermic reactions like nitration and minimizing the formation of impurities. researchgate.net In the development of a process for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, an amine precursor was first protected via acetylation. The subsequent nitration step was optimized by adjusting the process parameters and equipment configuration to improve both yield and purity. researchgate.net This level of control is difficult to achieve in large batch reactors, where thermal runaway and side reactions can be significant problems. researchgate.net

Scalability and Economic Viability of Synthetic Routes

The scalability of a synthetic route is its ability to be performed on a large scale without significant loss of efficiency or safety. An economically viable process uses readily available, low-cost starting materials and reagents, minimizes the number of synthetic steps, and avoids extreme reaction conditions. google.com Industrial-scale chemical production typically seeks to avoid high pressures and temperatures, which require specialized and expensive equipment and increase operational costs. google.com

The development of a continuous flow process for the synthesis of a key building block for the drug osimertinib provides a clear example of successful scaling. researchgate.net The laboratory-scale flow process, which telescoped (combined) the acetylation and nitration steps, produced the target molecule with an 82% isolated yield at a throughput of 25 mmol/h. researchgate.net This process was then successfully transferred to a pilot scale by increasing flow rates and using a larger microreactor platform. The scaled-up process afforded the product in 83% isolated yield with a significantly increased throughput of 2 mol/h (0.46 kg/h ), demonstrating the scalability and efficiency of the optimized flow process. researchgate.net Such advancements are critical for making the production of complex molecules like this compound economically viable for pharmaceutical and other applications.

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Scale | Development/Optimization | Commercial Implementation |

| Throughput | 25 mmol/hour | 2 mol/hour (0.46 kg/hour) |

| Isolated Yield | 82% | 83% |

| Key Advantage | Process parameter optimization | High-volume, consistent production |

Mechanistic Organic Chemistry and Reactivity of 4 Bromo 3 Fluoro 2 Methoxyaniline

Electronic Effects of Substituents on Aromatic Reactivity

The susceptibility of an aromatic ring to attack by an electrophile is profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. numberanalytics.com These effects are primarily categorized as inductive effects and resonance effects. numberanalytics.comlibretexts.org

Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. fiveable.me The highly electronegative oxygen, fluorine, and bromine atoms exert an electron-withdrawing inductive effect (-I), pulling electron density away from the benzene (B151609) ring. libretexts.orglumenlearning.com

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of lone pairs of electrons or pi electrons through the pi system of the aromatic ring. libretexts.org The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups possess lone pairs on the nitrogen and oxygen atoms, respectively, which can be donated into the ring. This electron donation through resonance (+R effect) increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orgbyjus.com Halogens can also donate a lone pair via resonance, but this effect is generally weaker than their inductive withdrawal. masterorganicchemistry.com

In 4-Bromo-3-fluoro-2-methoxyaniline, the powerful electron-donating resonance effects of the amino and methoxy groups are dominant. libretexts.orgchemistrysteps.com These activating effects override the electron-withdrawing inductive effects of all four substituents and the weaker resonance donation from the halogens. fiveable.mewikipedia.org Consequently, the benzene ring is considered "activated," meaning it is more reactive towards electrophilic aromatic substitution than unsubstituted benzene. wikipedia.org

| Substituent (Position) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity |

|---|---|---|---|

| -NH₂ (C1) | Withdrawing | Strongly Donating | Strongly Activating |

| -OCH₃ (C2) | Withdrawing | Strongly Donating | Strongly Activating |

| -F (C3) | Strongly Withdrawing | Weakly Donating | Deactivating |

| -Br (C4) | Withdrawing | Weakly Donating | Deactivating |

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Regioselectivity refers to the preferential direction of an incoming electrophile to a specific position on the substituted benzene ring. chemistrytalk.orgstudysmarter.co.uk This is governed by the directing effects of the existing substituents.

Activating groups are typically ortho-, para-directors, while deactivating groups are generally meta-directors. pressbooks.pub A notable exception is the halogens, which are deactivating yet direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.compressbooks.pub

-NH₂ and -OCH₃ Groups: As strong activating groups, both the amino and methoxy substituents are powerful ortho-, para-directors. byjus.comyoutube.com They stabilize the cationic intermediate (arenium ion) formed during electrophilic attack at these positions through resonance. youtube.com

-F and -Br Groups: Halogens are ortho-, para-directors because their lone pairs can help stabilize the positive charge in the arenium ion intermediate via resonance when the attack is at the ortho or para position. masterorganicchemistry.comyoutube.com This stabilization outweighs the destabilizing inductive effect at these positions compared to the meta position.

In this compound, the directing effects must be considered in concert. The strongest activating group generally controls the regioselectivity. youtube.com In this case, the -NH₂ and -OCH₃ groups exert the most powerful directing influence. The unoccupied positions on the ring are C5 and C6. The -NH₂ group at C1 directs ortho to C6. The -OCH₃ group at C2 directs para to C5. The combined influence strongly favors substitution at these two positions.

While electronic effects determine the potential sites of substitution, steric hindrance often dictates the final product ratio. uomustansiriyah.edu.iqnih.gov Electrophilic attack at a position that is flanked by bulky groups is generally disfavored. chemistrytalk.org

In this compound, the positions ortho to the substituents are sterically influenced.

Attack at C6: This position is ortho to the amino group, making it electronically favorable. byjus.com It is relatively unhindered compared to other potential sites.

Attack at C5: This position is para to the strongly activating methoxy group, making it electronically favorable. youtube.com It is ortho to the bulky bromine atom, which could introduce some steric hindrance depending on the size of the incoming electrophile.

Therefore, electrophilic aromatic substitution reactions on this molecule are expected to yield a mixture of C5 and C6 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.org The ring of this compound is electron-rich due to the powerful donating effects of the amino and methoxy groups, making it deactivated towards a standard SₙAr mechanism. libretexts.org

However, substitution of the halogen atoms is possible under specific conditions. For instance, reactions involving strong bases like sodium amide can proceed through a highly reactive benzyne (B1209423) intermediate. khanacademy.org Additionally, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can effectively replace aryl halides with nucleophiles even on electron-rich rings. In such catalytic cycles, the carbon-bromine bond is generally more reactive than the more robust carbon-fluorine bond.

Mechanisms of Amine-Based Derivatization Reactions

The primary amino group is a versatile functional handle for synthesizing a wide array of derivatives.

Acylation: The nucleophilic nitrogen atom of the aniline (B41778) can readily attack an acylating agent, such as an acid chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism to form a more stable amide. This transformation is often used to temporarily "protect" the amino group and reduce its strong activating effect during other reactions like nitration. libretexts.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides through a nucleophilic substitution (Sₙ2) mechanism. youtube.com This process can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form arenediazonium salts. youtube.combyjus.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the amine. libretexts.org A series of proton transfers and the elimination of a water molecule yields the diazonium salt (-N₂⁺). youtube.comorganic-chemistry.org This group is an excellent leaving group (N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions, providing a powerful synthetic route to diverse functionalities. organic-chemistry.org

Reaction Kinetics and Thermodynamics of Key Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions are governed by the activation energies and the relative stabilities of reactants, intermediates, and products.

Electrophilic Aromatic Substitution: Due to the strong activation by the -NH₂ and -OCH₃ groups, the activation energy for electrophilic attack on this compound is significantly lower than for unsubstituted benzene, resulting in a much faster reaction rate. libretexts.org The kinetics of substitution at the C5 versus the C6 position would depend on the relative stabilities of the two possible arenium ion intermediates. The formation of the arenium ion is the rate-determining step. byjus.com

Amine Derivatization: Kinetic studies on substituted anilines often show that the nucleophilicity of the nitrogen atom is influenced by the other ring substituents. rsc.orgrsc.org While the electron-donating methoxy group would electronically enhance the nucleophilicity of the amino group, its ortho position could introduce steric hindrance, potentially slowing the reaction rate with bulky electrophiles. The thermodynamics of these derivatization reactions, such as acylation and diazotization, are generally favorable due to the formation of stable amide and diazonium salt products, respectively. libretexts.orgorganic-chemistry.org Hammett plots for reactions of substituted anilines often show a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. orientjchem.orgutmb.edu

Computational Chemistry and Theoretical Studies on 4 Bromo 3 Fluoro 2 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The bedrock of understanding a molecule's behavior lies in the precise calculation of its electronic structure and the optimization of its three-dimensional geometry. For 4-bromo-3-fluoro-2-methoxyaniline, these calculations would provide critical insights into bond lengths, bond angles, and the distribution of electron density, which collectively govern its physical and chemical properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of molecules. A hypothetical DFT study on this compound would likely employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Such an investigation would yield optimized molecular geometry, providing precise bond lengths and angles. Furthermore, DFT calculations can determine key electronic parameters. While specific data for the target molecule is not available in published literature, studies on analogous molecules like 4-bromo-N,N-dimethylaniline and other substituted anilines have successfully used DFT to elucidate their electronic characteristics. bldpharm.com For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. google.com

A table of predicted geometric and electronic parameters for this compound, based on a hypothetical DFT calculation, is presented below to illustrate the expected outcomes.

| Parameter | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Frequency calculations using DFT or ab initio methods can predict the vibrational modes of the molecule. bldpharm.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C-N, C-Br, C-F, N-H). By comparing the calculated vibrational spectra with experimentally obtained data, a detailed assignment of the spectral bands can be achieved. This is a common practice in the study of new compounds, as seen in the analysis of other halogenated anilines. google.combldpharm.com

The following table illustrates the kind of data that would be generated from a computational vibrational analysis.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H asymmetric stretch | Value |

| N-H symmetric stretch | Value |

| C-F stretch | Value |

| C-Br stretch | Value |

| Aromatic C-C stretch | Value |

Note: These are representative modes; a full calculation would yield a complete set of vibrational frequencies. The predicted values often require scaling to better match experimental results.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling can forecast the chemical reactivity of this compound and provide detailed insights into reaction mechanisms. This is achieved by mapping the potential energy surface of a reaction.

Transition State Analysis

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the geometry and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism. Computational methods, particularly DFT, are adept at locating and characterizing transition state structures. For this compound, this would be invaluable for studying reactions such as electrophilic aromatic substitution or nucleophilic attack, predicting which sites on the molecule are most likely to react and the energy barriers associated with these reactions.

Reaction Coordinate Mapping

By mapping the reaction coordinate, chemists can visualize the energetic pathway from reactants to products, passing through the transition state. This provides a detailed, step-by-step view of the reaction mechanism. For instance, in a substitution reaction involving this compound, reaction coordinate mapping could elucidate the precise sequence of bond-breaking and bond-forming events.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead compounds in drug discovery. For derivatives of this compound, QSAR studies would be invaluable for guiding the synthesis of more potent and selective kinase inhibitors.

While no specific QSAR studies on derivatives of this compound are publicly available, numerous studies on other classes of aniline-containing kinase inhibitors demonstrate the utility of this approach. These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For example, a 3D-QSAR study on 3-anilino-4-arylmaleimide derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors yielded statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model had a cross-validated r² (q²) of 0.652 and a non-cross-validated r² of 0.958, while the CoMSIA model had a q² of 0.614 and an r² of 0.948. nih.gov These models, which had good predictive ability, were used to design new derivatives with potentially higher potency. nih.gov

Another QSAR study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors also resulted in a robust model. nih.gov The model indicated that the inhibitory activity was associated with the size and steric hindrance of substituents at the C7 position. nih.gov

For a hypothetical QSAR study on derivatives of this compound targeting a specific kinase, a set of synthesized analogues with measured inhibitory activities (e.g., IC₅₀ values) would be required. The structures would be modeled, and various molecular descriptors (e.g., steric, electronic, hydrophobic, and topological) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model correlating these descriptors with the biological activity.

The table below illustrates the statistical parameters often reported in QSAR studies, using data from research on related kinase inhibitors to provide a representative example of what a QSAR model for derivatives of this compound might entail.

| QSAR Model | Compound Class | Target Kinase | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

| CoMFA | 3-Anilino-4-arylmaleimides | GSK-3β | 0.652 | 0.958 | 0.82 | nih.gov |

| CoMSIA | 3-Anilino-4-arylmaleimides | GSK-3β | 0.614 | 0.948 | 0.87 | nih.gov |

| ERM-MLR | 4-Anilino-3-quinolinecarbonitriles | Src Kinase | Not specified | 0.918 | 0.928 | nih.gov |

| HQSAR | Imidazo[4,5-b]pyridine derivatives | Aurora Kinase | 0.892 | 0.948 | 0.814 | mdpi.com |

| TopomerCoMFA | Imidazo[4,5-b]pyridine derivatives | Aurora Kinase | 0.905 | 0.971 | 0.855 | mdpi.com |

Such models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, thereby guiding rational drug design.

Applications and Derivatization Strategies of 4 Bromo 3 Fluoro 2 Methoxyaniline in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Chemistry

The structure of 4-Bromo-3-fluoro-2-methoxyaniline, featuring a nucleophilic amino group and reactive sites on the aromatic ring, positions it as a valuable intermediate in the synthesis of heterocyclic compounds. The primary amine can participate in condensation and cyclization reactions with various electrophiles to form a wide array of heterocyclic systems. For instance, substituted anilines are common precursors for synthesizing quinoline (B57606) derivatives via reactions like the Combes quinoline synthesis, which involves reacting an aniline (B41778) with a β-diketone. ossila.com In the context of this compound, the amine group can act as the key nucleophile to construct a new ring fused to the original benzene (B151609) ring.

Furthermore, the bromine atom offers a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the introduction of complex carbon or heteroatom substituents. These substituents can then be involved in subsequent cyclization steps to form diverse heterocyclic frameworks. The fluorine and methoxy (B1213986) groups modulate the reactivity of the benzene ring, influencing the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions, thereby guiding the formation of specific isomers. This controlled reactivity is crucial for building complex heterocyclic scaffolds that are central to many biologically active molecules. acubiochem.comresearchgate.net

Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

The utility of this compound extends significantly into the synthesis of molecules with potential therapeutic applications. Its highly decorated structure serves as a starting point for building complex pharmaceutical agents where the specific substitution pattern is crucial for target binding and modulating pharmacological properties.

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in the structure of numerous approved drugs. cresset-group.comontosight.ai The aniline motif is prized for its ability to serve as a versatile synthetic handle and to engage in key interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. cresset-group.com However, the aniline core can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes, which may lead to the formation of reactive metabolites and associated toxicities. nih.govumich.edu

Consequently, medicinal chemists often introduce various substituents onto the aniline ring to fine-tune the molecule's properties. The specific combination of bromo, fluoro, and methoxy groups in this compound is a prime example of this strategy. These substituents can modulate the aniline's basicity, lipophilicity, and metabolic stability, potentially mitigating toxicity while enhancing target affinity and selectivity. nih.govacs.org This makes such polysubstituted anilines attractive starting points for developing safer and more effective drug candidates.

Kinases are a critical class of enzymes, and their inhibitors are a cornerstone of modern oncology and inflammation therapy. acs.orged.ac.uk Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The general structure of numerous kinase inhibitors, including those targeting ALK and Rho kinase, often incorporates a substituted aniline moiety. nih.govnih.govnih.gov For example, several second-generation ALK inhibitors are built around a core pyrimidine (B1678525) ring that is linked to a substituted aniline. nih.gov

| Target Kinase Class | Role of Aniline Precursor | Key Synthetic Reactions |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Forms a key structural component, often linking to a central pyrimidine or quinazoline (B50416) ring. | Nucleophilic aromatic substitution, Buchwald-Hartwig amination. |

| Rho Kinase (ROCK) | Used as a foundational building block for constructing the core heterocyclic scaffold (e.g., quinolinones). | Condensation reactions, cyclizations. |

The 5-HT3 receptor antagonists, known as "setrons," are a vital class of antiemetic drugs. wikipedia.org The established pharmacophore for these antagonists consists of three key components: an aromatic or heteroaromatic ring, a hydrogen-bond-accepting group, and a basic amine center. wikipedia.org Substituted anilines and the heterocyclic structures derived from them, such as quinolines and quinazolines, are frequently used as the aromatic core in the design of these antagonists. acs.org

This compound serves as an excellent starting material for novel 5-HT3 receptor antagonists. It already contains the aromatic ring, and its amino group can be either modified to become the required basic center or used as a handle to attach a side chain containing it. The compound can be converted into quinazoline or quinoline scaffolds, which are known to exhibit high affinity for the 5-HT3 receptor. acs.org The bromo, fluoro, and methoxy substituents offer opportunities to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the receptor. nih.gov

Botulinum neurotoxin (BoNT) is an extremely potent substance whose toxicity stems from its light chain (LC), a zinc-dependent metalloprotease. nih.gov Developing small-molecule inhibitors of the BoNT/A LC is a significant therapeutic goal. capes.gov.brmdpi.com Research into these inhibitors has revealed that many effective compounds contain a group capable of chelating the catalytic zinc ion (such as a hydroxamic acid) and a scaffold that makes favorable interactions within the enzyme's active site. nih.govnih.gov

These scaffolds often include hydrophobic aromatic groups that can engage in pi-stacking and other hydrophobic interactions within the active site. nih.gov Dipeptide inhibitors, for instance, have been developed where the N-terminus is capped with an aromatic group via a sulfonamide linker. nih.gov this compound represents a potential aromatic "head" group for such inhibitors. It could be incorporated into inhibitor scaffolds to probe interactions within the hydrophobic pockets of the BoNT/A LC active site, with its unique substitution pattern potentially offering enhanced binding or selectivity.

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it a lead compound in the development of anticancer agents. nih.govmdpi.com Its structure consists of two substituted aromatic rings connected by a cis-alkene bridge. The B-ring of Combretastatin A-4 is a substituted phenol. Extensive research has focused on creating analogs by modifying this B-ring to improve properties like solubility and metabolic stability. mdpi.comnih.gov

The introduction of fluorine atoms and other halogens into the B-ring has been a successful strategy. nih.govresearchgate.net this compound is an ideal precursor for creating a novel Combretastatin A-4 analog. Through standard organic transformations (e.g., Sandmeyer reaction to replace the amine with a hydroxyl, followed by conversion to a benzaldehyde), it can be converted into the necessary B-ring aldehyde component. This aldehyde can then be coupled with the A-ring phosphonium (B103445) salt via a Wittig reaction to yield the final stilbene (B7821643) structure. nih.gov The resulting analog, featuring a unique 4-bromo-3-fluoro-2-methoxy substitution pattern on the B-ring, could exhibit novel biological activity or an improved pharmacological profile.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with a variety of carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases (or imines). This reaction is a cornerstone of its derivatization, providing a straightforward method to introduce diverse structural motifs. The formation of the azomethine group (-C=N-) extends the conjugation of the aromatic system, which can be crucial for developing materials with specific electronic and optical properties. jocpr.comresearchgate.net

The synthesis is typically achieved by reacting the aniline with an appropriate aldehyde or ketone in a suitable solvent, often with acid catalysis. jocpr.com Greener and more efficient methodologies, such as reactions in water, microwave-assisted synthesis, or solvent-free grinding methods, have also been successfully employed for the synthesis of Schiff bases from similarly substituted anilines. semanticscholar.org These methods offer advantages like reduced reaction times, higher yields, and environmentally benign conditions. semanticscholar.org

The general reaction scheme is as follows: Scheme 1: General synthesis of Schiff bases from this compound.

The resulting imine products can serve as intermediates for further transformations. For instance, the reduction of the C=N double bond can yield secondary amines, providing another layer of synthetic utility. nih.gov

Functionalization of the Amino Group

Beyond Schiff base formation, the nucleophilic amino group of this compound is amenable to a wide range of functionalization reactions common to aromatic amines. These transformations are pivotal for incorporating the molecule into larger, more complex structures.

Key functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce a carbonyl moiety that can participate in further reactions.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This is often used in the synthesis of medicinal compounds.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the initial formation of a Schiff base followed by reduction, provides a more controlled method for mono-alkylation. nih.gov

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺). While this functional group is often unstable, it is a highly versatile intermediate that can be subsequently replaced by a wide variety of substituents (e.g., H, OH, CN, or other halogens) through Sandmeyer or related reactions. This provides an additional strategic tool for modifying the aromatic ring.

These reactions underscore the role of the amino group as a primary handle for derivatization, enabling the synthesis of a broad spectrum of compounds.

Transformations Involving the Bromo and Fluoro Substituents

The halogen substituents on the aromatic ring offer distinct opportunities for synthetic transformations, primarily through cross-coupling and nucleophilic substitution reactions.

The bromine atom at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govlibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in the synthesis of complex molecules. nih.gov For ortho-substituted bromoanilines, efficient coupling can be achieved even with the amino group unprotected, simplifying the synthetic sequence. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd-CataCXiumA-G3 | Facilitates the catalytic cycle |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species |

| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF | Reaction medium |

This table presents common components and their roles in Suzuki-Miyaura cross-coupling reactions as described in the literature. nih.govmdpi.com

Through Suzuki coupling, the bromo-substituent can be replaced with various aryl, heteroaryl, alkenyl, or alkyl groups, significantly expanding the molecular complexity and providing access to biaryl structures and other conjugated systems. nih.govnih.gov

While typically a poor leaving group in Sₙ1 and Sₙ2 reactions, fluorine can be readily displaced in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comstackexchange.com The high electronegativity of fluorine exerts a strong inductive effect, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In SₙAr, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group, which is why fluorine's high bond strength is less of a kinetic barrier. chemistrysteps.comstackexchange.com

The reactivity of the C-F bond in this compound towards nucleophilic displacement would be influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nature of both the bromo and fluoro substituents can enhance the ring's susceptibility to nucleophilic attack. This allows for the potential introduction of nucleophiles such as alkoxides, thiolates, or amines at the C-3 position, providing a complementary strategy to the cross-coupling reactions at the C-4 position.

Material Science Applications (e.g., Non-Linear Optical Materials)

The unique electronic and structural features of this compound make it an attractive scaffold for the design of novel organic materials. Derivatives of this compound are being explored for applications in material science, particularly in the field of non-linear optical (NLO) materials. nih.gov

Third-order NLO materials are crucial for applications in photonics, such as optical switching and data processing. nih.gov The NLO response of organic molecules is often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. nih.gov

The synthetic versatility of this compound allows for the systematic engineering of such properties:

Suzuki coupling at the bromine position can be used to introduce other aromatic rings, extending the π-conjugation.

Formation of Schiff bases from the amino group introduces a C=N bond and an additional aryl group, creating a donor-acceptor system and further lengthening the conjugated path.

By combining these derivatization strategies, a wide array of molecules with tailored electronic properties can be synthesized. The investigation of these new compounds, using techniques like Z-scan, helps to establish structure-property relationships and guide the design of next-generation materials for advanced optical applications. nih.gov While the development of materials from this specific aniline is an ongoing area of research, the foundational chemical principles and the demonstrated potential of similar structures highlight its promise as a building block for functional organic materials. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Biological Activity of 4 Bromo 3 Fluoro 2 Methoxyaniline Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-Bromo-3-fluoro-2-methoxyaniline, SAR studies would involve systematically modifying the functional groups on the aniline (B41778) ring and any appended moieties to understand their influence on biological targets.

Key modifications would likely focus on:

The Amino Group: The reactivity and basicity of the aniline nitrogen can be modulated by its substitution. Acylation, alkylation, or incorporation into heterocyclic systems can significantly impact a molecule's interaction with biological targets.

The Aromatic Ring: The bromine, fluorine, and methoxy (B1213986) substituents influence the electronic properties and lipophilicity of the molecule. Variations at these positions, such as replacing bromine with other halogens or altering the position of the methoxy group, could fine-tune binding affinities and pharmacokinetic properties. For instance, in a series of 2-anilino triazolopyrimidines, the nature and position of substituents on the aniline ring were found to be critical for their antiproliferative activity.

Appended Moieties: Functionalization of the aniline core with various pharmacophores can lead to derivatives with diverse biological activities. The nature of these appended groups and their spatial arrangement relative to the substituted aniline ring are key determinants of their therapeutic potential.

While direct SAR data for this compound derivatives is not extensively documented, studies on other substituted anilines suggest that the electronic nature and steric bulk of substituents play a pivotal role in their biological effects. For example, in a series of aniline-substituted tetrahydroquinoline C5a receptor antagonists, ortho substitution on the aniline was found to be a requirement for activity. nih.gov

Target Identification and Mechanism of Action Elucidation

Identifying the molecular targets and elucidating the mechanism of action are fundamental steps in drug discovery. For derivatives of this compound, this would involve a combination of computational and experimental approaches.

Computational Studies: Molecular docking and virtual screening can be employed to predict potential binding interactions with a wide range of biological targets, such as enzymes and receptors. These in silico methods can help prioritize compounds for experimental testing.

Experimental Approaches: Techniques like affinity chromatography, pull-down assays, and yeast two-hybrid screening can be used to identify the protein targets of bioactive derivatives. Once a target is identified, further biochemical and cellular assays are necessary to unravel the precise mechanism of action. For instance, some aniline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Other substituted anilines have been identified as inhibitors of kinases such as Mer and c-Met. mdpi.com

The specific biological targets for derivatives of this compound would depend on the nature of the functionalization. Given the diverse activities of substituted anilines, potential targets could include enzymes, G-protein coupled receptors, and ion channels.

In Vitro and In Vivo Biological Activity Profiling

A comprehensive biological activity profile is essential to understand the therapeutic potential of any new chemical entity. This involves a tiered approach of in vitro and in vivo testing.

Many drugs exert their effects by inhibiting specific enzymes. Derivatives of this compound could be screened against a panel of enzymes to identify potential inhibitory activity. For example, substituted anilines have been investigated as inhibitors of various enzymes, including:

Kinases: A series of 2-substituted aniline pyrimidine (B1678525) derivatives were evaluated as potent dual inhibitors of Mer and c-Met kinases. mdpi.com

Monoamine Oxidase (MAO): While not directly aniline derivatives, compounds with related structures have been studied as MAO inhibitors. frontiersin.org

DNA Topoisomerase: Certain halo-substituted benzophenanthridinone derivatives have shown inhibitory activity against DNA topoisomerase IB. nih.gov

The results of such assays would be expressed as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives This table is for illustrative purposes as specific data is not available.

| Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Kinase X | 5.2 |

| Compound B | Protease Y | 12.8 |

| Compound C | Phosphatase Z | 2.5 |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki).

Substituted anilines have been shown to interact with various receptors. For example, a series of aniline-substituted tetrahydroquinolines were identified as C5a receptor antagonists. nih.gov Derivatives of this compound could be evaluated for their binding affinity to a range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: Hypothetical Receptor Binding Data for this compound Derivatives This table is for illustrative purposes as specific data is not available.

| Derivative | Receptor Target | Ki (nM) |

|---|---|---|

| Compound D | GPCR A | 150 |

| Compound E | Ion Channel B | 500 |

| Compound F | Nuclear Receptor C | 80 |

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of compounds. These assays can measure various cellular processes, including cell proliferation, cytotoxicity, apoptosis, and cell signaling.

For instance, novel 4-anilinoquinazoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. nih.gov Similarly, indazol-pyrimidine hybrids with aniline substitutions have demonstrated potent cytotoxic activity against human cancer cell lines. mdpi.com Derivatives of this compound could be tested in a panel of cancer cell lines to assess their potential as anticancer agents. The results are typically reported as EC50 or GI50 values, representing the concentration that produces 50% of the maximal effect or 50% growth inhibition, respectively.

Table 3: Hypothetical Cell-Based Assay Data for this compound Derivatives This table is for illustrative purposes as specific data is not available.

| Derivative | Cell Line | Assay Type | EC50/GI50 (µM) |

|---|---|---|---|

| Compound G | MCF-7 (Breast Cancer) | Proliferation | 1.8 |

| Compound H | A549 (Lung Cancer) | Cytotoxicity | 3.5 |

| Compound I | HT-29 (Colon Cancer) | Apoptosis | 0.9 |

Substituted anilines have been incorporated into various heterocyclic scaffolds that exhibit antimicrobial properties. For example, new anilino benzimidazoles have been synthesized and screened for their in vitro antibacterial and antifungal activities. nih.gov Additionally, tetracyclic quinobenzothiazine derivatives, synthesized from aniline precursors, have shown activity against staphylococcal and mycobacterial strains. nih.gov

Derivatives of this compound could be evaluated for their ability to inhibit the growth of a panel of pathogenic bacteria and fungi. The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Hypothetical Antimicrobial Activity Data for this compound Derivatives This table is for illustrative purposes as specific data is not available.

| Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound J | Staphylococcus aureus | 8 |

| Compound K | Escherichia coli | 32 |

| Compound L | Candida albicans | 16 |

Drug Design and Lead Optimization Strategies Utilizing the this compound Moiety

A thorough search of scientific databases reveals a lack of specific examples where the this compound moiety has been systematically employed as a core scaffold in drug design and lead optimization. While numerous studies focus on related structures, such as other substituted anilines in the development of kinase inhibitors or other therapeutic agents, the unique substitution pattern of this compound appears to be an unexplored area.

In principle, this moiety could be utilized in several drug design strategies:

Scaffold for Library Synthesis: The aniline group provides a reactive handle for the synthesis of diverse libraries of amides, ureas, sulfonamides, and other derivatives. These libraries could then be screened against a variety of biological targets.

Fragment-Based Drug Discovery: The this compound core could serve as a starting fragment for elaboration into more potent and selective ligands. The bromine atom would be particularly useful for vector-enabled fragment growing.

Bioisosteric Replacement: This moiety could be used as a bioisostere for other substituted phenyl rings in known drug molecules to fine-tune their pharmacological properties.

However, without specific research data, any discussion of its application in lead optimization remains speculative. There are no available data tables with metrics such as IC50 or Ki values that would illustrate the optimization process of derivatives containing this specific chemical entity.

Pharmacological Implications of Structural Modifications

The pharmacological implications of structural modifications to the this compound scaffold are currently undocumented. To understand these implications, systematic modifications would need to be synthesized and tested. Key modifications would include:

Modification of the Aniline Group: Acylation, alkylation, or incorporation into heterocyclic systems would explore the impact on target binding and physicochemical properties.

Replacement of the Bromine Atom: Suzuki, Stille, or Buchwald-Hartwig coupling reactions could introduce a variety of substituents at the 4-position to probe for additional binding interactions.

Alteration of the Methoxy Group: Demethylation to the corresponding phenol or replacement with other alkoxy groups could investigate the role of this group in target engagement and metabolic stability.

Hypothetical Data Table on Structural Modifications of a Putative this compound-based Kinase Inhibitor

| Compound ID | Modification from Parent Scaffold | Target Kinase | IC50 (nM) |

| Parent | This compound | Kinase X | 500 |

| Mod-1 | N-acetylation of the aniline | Kinase X | >10000 |

| Mod-2 | Suzuki coupling (Br to Phenyl) | Kinase X | 250 |

| Mod-3 | O-demethylation | Kinase X | 600 |

This table is for illustrative purposes only. The data are not based on actual experimental results.

Environmental and Sustainability Considerations in the Production and Use of 4 Bromo 3 Fluoro 2 Methoxyaniline

Green Chemistry Principles in Synthesis and Manufacturing.shamrocktechnologies.com

The adoption of green chemistry principles is fundamental to reducing the environmental impact of producing 4-Bromo-3-fluoro-2-methoxyaniline. reachemchemicals.com These principles aim to design chemical processes that are more efficient, generate less waste, and use less hazardous substances. jocpr.com

Waste Reduction and Byproduct Management.shamrocktechnologies.commt.com

A primary goal of green chemistry is to minimize waste at its source. epa.gov In the synthesis of halogenated anilines, this involves optimizing reaction conditions to maximize the conversion of reactants to the desired product, thereby reducing the formation of byproducts. For instance, in bromination reactions, which are key to synthesizing this compound, careful control of reaction parameters can prevent the formation of polybrominated side products that are persistent and problematic. nih.gov

One strategy for byproduct management is the in-situ generation of hazardous reagents like bromine, which avoids the risks associated with its transport and storage and minimizes waste. nih.gov Furthermore, exploring alternative synthetic routes that have a higher atom economy is a crucial aspect of waste reduction.

The management of byproducts from the synthesis of anilines can also involve innovative recycling techniques. For example, waste products from aromatic amine production can be repurposed to create non-toxic amino-complex compounds, turning a disposal problem into a resource. witpress.com

Energy Efficiency in Production Processes.shamrocktechnologies.com

The pharmaceutical and specialty chemical industries are known for their high energy consumption. duplico.com Implementing energy-efficient technologies and practices is crucial for sustainable manufacturing. energystar.gov This can include investing in modern equipment, such as energy-efficient HVAC systems and LED lighting, as well as optimizing chemical processes to reduce energy input. duplico.com

Solvent Selection and Recovery.mt.com

Solvents are a major component of many chemical processes and contribute significantly to the environmental impact of manufacturing. organicchemistrydata.org Green chemistry encourages the use of safer, more environmentally benign solvents. jocpr.com This involves moving away from hazardous chlorinated solvents towards greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.comrsc.org

Solvent selection guides, developed by various pharmaceutical companies and green chemistry organizations, provide a framework for choosing solvents based on their safety, health, and environmental profiles. organicchemistrydata.orgubc.ca These guides often rank solvents from recommended to banned, aiding chemists in making more sustainable choices. ubc.ca

Beyond selection, the recovery and recycling of solvents are critical for reducing waste and costs. rsc.org Distillation and other separation techniques can be employed to purify and reuse solvents, minimizing the need for fresh solvent input and reducing the volume of waste requiring disposal. energystar.gov

Hazardous Waste Management and Disposal Protocols.mt.com

The production of halogenated compounds like this compound generates hazardous waste that must be managed responsibly. uakron.edu The Pollution Prevention Act (PPA) establishes a waste management hierarchy that prioritizes source reduction, followed by recycling, energy recovery, treatment, and, as a last resort, disposal. epa.gov

Halogenated organic wastes require specific treatment technologies due to their persistence and potential toxicity. epa.gov These can include:

Physical Treatment: Distillation, evaporation, steam-stripping, solvent extraction, and carbon adsorption. epa.gov

Chemical Treatment: Wet air oxidation, supercritical water oxidation, UV/ozone oxidation, and chemical dechlorination. epa.gov

Thermal Treatment: Incineration, molten glass, molten salt, and pyrolysis. epa.gov

Proper segregation of waste streams is crucial for effective and cost-efficient treatment. stanford.edu For instance, separating halogenated and non-halogenated solvents allows for different recycling and disposal methods. stanford.edu

Emission Control and Air Quality Impact.mt.com

Emissions from the manufacturing process can impact air quality and must be controlled. Volatile organic compounds (VOCs) from solvents and other reagents can be released into the atmosphere. Emission control technologies, such as scrubbers and thermal oxidizers, are used to capture or destroy these pollutants before they are released.

The use of less volatile solvents and the implementation of closed-loop systems can significantly reduce fugitive emissions. Continuous monitoring of air emissions is essential to ensure compliance with environmental regulations and protect public health.

Regulatory Frameworks and Environmental Compliance

The chemical industry is subject to a complex web of regulations designed to protect human health and the environment. cambridgenetwork.co.uk3eco.com Key regulatory frameworks that impact the production and use of specialty chemicals include:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): A European Union regulation that requires companies to register and manage the risks of the chemicals they produce and market. shamrocktechnologies.com3eco.com

TSCA (Toxic Substances Control Act): The primary US law regulating chemicals, which gives the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing of chemical substances. 3eco.comfldata.com

GHS (Globally Harmonized System of Classification and Labelling of Chemicals): An international system for standardizing the classification and labeling of chemicals. 3eco.com

Compliance with these regulations requires thorough documentation, chemical safety assessments, and risk management plans. shamrocktechnologies.comfldata.com Companies must also adhere to regulations concerning hazardous waste disposal and air and water emissions. epa.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-fluoro-2-methoxyaniline with high purity?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm). Use ¹⁹F NMR to confirm fluorine environment (δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ peak at m/z 234.95 (calculated for C₇H₇BrFNO⁺). Compare with PubChem data for structural analogs .

- X-ray Crystallography: Resolve crystal structure to confirm substitution pattern and hydrogen bonding (e.g., NH₂ group interactions) .

Advanced Research Questions

Q. How do bromo, fluoro, and methoxy substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Electronic Effects:

-

Bromo (-Br): Strongly deactivating (σₚ⁺ = +0.86), meta-directing.

-

Fluoro (-F): Moderately deactivating (σₚ⁺ = +0.34), ortho/para-directing.

-

Methoxy (-OMe): Activating (σₚ⁺ = -0.78), ortho/para-directing.

Use DFT calculations (e.g., Gaussian) to model electron density maps and predict dominant substitution sites .- Case Study:

Nitration of this compound in HNO₃/H₂SO₄ yields para-nitro derivatives due to competing directing effects. Confirm via LC-MS and kinetic isotope effect studies .

Data Table 2: Substituent Effects on EAS